tert-Butyl 3-(benzyl(methyl)amino)propanoate
Description
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
tert-butyl 3-[benzyl(methyl)amino]propanoate |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)10-11-16(4)12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 |
InChI Key |
BQYFORSGNZYYHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCN(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of β-Alanine tert-Butyl Ester Hydrochloride
The foundational step involves reducing tert-butyl cyanoacetate to β-alanine tert-butyl ester hydrochloride. As detailed in LookChem, this method employs Raney nickel under hydrogenation conditions:
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Reaction Setup : tert-Butyl cyanoacetate is dissolved in a solvent (e.g., methanol or ethanol) with an alkaline agent (e.g., NaOH or KOH).
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Catalytic Hydrogenation : Raney nickel catalyzes the reduction of the nitrile group to a primary amine, yielding β-alanine tert-butyl ester.
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Acidification : Treatment with hydrogen chloride in an organic solvent (e.g., diethyl ether) converts the free amine to its hydrochloride salt, facilitating isolation.
This step achieves yields of ~80–90% with high purity, making it scalable for industrial production.
Sequential N-Alkylation to Introduce Benzyl and Methyl Groups
The β-alanine tert-butyl ester hydrochloride undergoes N-alkylation to install the benzyl and methyl substituents:
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Benzylation : Reacting the amine with benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) at 60–80°C for 12–24 hours.
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Methylation : Subsequent treatment with methyl iodide under phase-transfer conditions (e.g., tetraethylammonium bromide) at 25–40°C for 6–12 hours.
Challenges :
-
Selectivity : Sequential alkylation requires careful control to avoid over-alkylation.
-
Steric Hindrance : Bulky tert-butyl esters may slow reaction kinetics, necessitating prolonged heating.
Phase-Transfer Catalyzed N-Alkylation
One-Pot N,N-Dialkylation Strategy
Monash University research demonstrates a streamlined approach using phase-transfer catalysis (PTC) for double alkylation:
-
Substrate : β-Alanine tert-butyl ester (free amine form).
-
Benzylation : Benzyl bromide (1.1 equiv) and K₂CO₃ in dichloromethane (DCM) with tetraethylbenzylammonium chloride (TEBA) as the PTC agent.
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Methylation : Direct addition of methyl iodide (1.1 equiv) without isolating the mono-alkylated intermediate.
Conditions :
-
Temperature: 25°C for benzylation, 40°C for methylation.
-
Yield: 75–82% overall, with >95% purity after crystallization.
Advantages :
-
Eliminates intermediate isolation, reducing processing time.
-
TEBA enhances reaction rates by shuttling ions between aqueous and organic phases.
Fragment Condensation via Lithium Amide Conjugate Addition
Tandem Conjugate Addition-Cyclization
A method from figshare utilizes lithium amides to form C–N bonds through Michael addition:
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Lithium Amide Generation : Treating N-benzyl-N-(α-methylbenzyl)amine with n-BuLi in THF at −78°C.
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Conjugate Addition : Reacting the amide with tert-butyl acrylate at −78°C for 3 hours.
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Cyclization : Warming to room temperature induces intramolecular cyclization, forming the tetrahydroquinoline scaffold.
Modifications for Target Compound :
-
Replacing the aryl group in the acrylate with a propanoate backbone yields tert-butyl 3-(benzyl(methyl)amino)propanoate.
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Yield: ~78% with >98% enantiomeric excess (ee) when chiral amines are employed.
Ugi Multi-Component Reaction for Peptoid Synthesis
Iterative Ugi Assembly
Research from the Royal Society of Chemistry outlines a four-component Ugi reaction to construct peptoids:
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Components :
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Amine: Benzylmethylamine.
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Aldehyde: Formaldehyde.
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Isocyanide: tert-Butyl isocyanide.
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Carboxylic Acid: Propanoic acid.
-
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Reaction : Conducted in methanol at 25°C for 24 hours, yielding a tert-butyl-protected peptoid.
Post-Modification :
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Hydrolysis of the tert-butyl ester (if present) using HClO₄/silane systems.
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Yield: 65–70% for the Ugi adduct, with scalability demonstrated up to 10-mer sequences.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Scalability | Complexity |
|---|---|---|---|---|
| Catalytic Hydrogenation + Alkylation | Hydrogenation, N-alkylation | 80–90 | High | Moderate |
| Phase-Transfer Alkylation | One-pot dialkylation | 75–82 | Moderate | Low |
| Lithium Amide Addition | Conjugate addition, cyclization | 78 | Low | High |
| Ugi Reaction | Multi-component assembly | 65–70 | High | Moderate |
Key Observations :
-
Industrial Preference : Catalytic hydrogenation followed by alkylation is favored for cost-effectiveness and high yields.
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Stereochemical Control : Lithium amide methods offer superior enantioselectivity but require cryogenic conditions.
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Versatility : Ugi reactions enable modular synthesis but necessitate post-modification steps .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(benzyl(methyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
tert-Butyl 3-(benzyl(methyl)amino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of tert-Butyl 3-(benzyl(methyl)amino)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The benzyl(methyl)amino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following compounds share structural similarities with tert-butyl 3-(benzyl(methyl)amino)propanoate, differing in substituents, ester groups, or functional groups:
Functional and Property Comparisons
Hydrolytic Stability
- The tert-butyl ester in the target compound provides superior resistance to hydrolysis compared to methyl esters (e.g., Methyl 3-(benzyl(methyl)amino)propanoate), which are more prone to enzymatic or acidic cleavage .
- Sodium carboxylates (e.g., L5) exhibit high aqueous solubility but lack the hydrolytic stability of esters .
Lipophilicity and Bioavailability
Pharmaceutical Intermediates
The target compound’s stability and amine functionality make it ideal for synthesizing active pharmaceutical ingredients (APIs). For example:
Biological Activity
Tert-butyl 3-(benzyl(methyl)amino)propanoate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a benzyl(methyl)amino moiety. Understanding its biological activity can provide insights into its applications in drug development and therapeutic interventions.
The molecular formula of this compound is . It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the hydrogen atom of the amino group is substituted with a benzyl group.
The mechanism of action for this compound involves several biochemical interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Protein-Ligand Interactions : The benzyl group can enhance binding affinity to target proteins, influencing cellular processes.
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, facilitating various biological effects.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. For example, studies on related compounds have shown potential in inhibiting cancer cell proliferation through mechanisms such as disrupting mitotic spindle formation in centrosome-amplified cancer cells .
Enzyme Interaction Studies
The compound has been used in studies investigating enzyme-substrate interactions. Its structure allows it to serve as an intermediate in synthesizing various biologically active molecules, potentially leading to new therapeutic agents .
Table 1: Summary of Biological Activities
Example Case Study
In a study examining the effects of similar compounds on cancer cells, researchers found that certain derivatives could effectively induce cell death in malignancies characterized by centrosome amplification. The study reported that these compounds inhibited the KIFC1 protein, which plays a crucial role in organizing microtubules during cell division .
Q & A
Q. What are the standard synthetic routes for tert-Butyl 3-(benzyl(methyl)amino)propanoate?
The synthesis typically involves a multi-step approach:
- Amine Protection : The primary amine is protected using a tert-butoxycarbonyl (Boc) group via reaction with Boc-Cl in the presence of a base like triethylamine .
- Nucleophilic Substitution : The protected intermediate undergoes alkylation with a benzyl(methyl)amine derivative under reflux conditions, often using polar aprotic solvents (e.g., DMF) .
- Deprotection and Esterification : Acidic hydrolysis (e.g., HCl/dioxane) removes the Boc group, followed by esterification with tert-butyl alcohol under Steglich conditions (DCC, DMAP) . Purification is achieved via flash chromatography (hexane/EtOAc gradients) .
Q. What spectroscopic methods confirm the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR identify key signals: tert-butyl protons (~1.4 ppm), benzyl aromatic protons (7.2–7.4 ppm), and methylamino groups (~2.2–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~1650 cm (amide I band) validate functional groups .
Q. How does the tert-butyl group influence the compound’s solubility and stability?
The tert-butyl ester enhances lipophilicity , improving membrane permeability in biological studies. It also acts as a protecting group , stabilizing the ester against hydrolysis under basic conditions, which is critical for storage and stepwise synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Solvent Optimization : Use anhydrous DMF or THF to minimize side reactions (e.g., hydrolysis) .
- Catalyst Screening : Test alternatives to DCC (e.g., EDC·HCl) for esterification efficiency .
- Temperature Control : Maintain reflux conditions (70–80°C) for nucleophilic substitution to balance reaction rate and byproduct formation .
- Chiral Resolution : For enantiopure synthesis, employ chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution using lipases .
Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?
- Chiral Auxiliaries : Incorporate (R)- or (S)-configured starting materials to control stereochemistry at the amino-propanoate center .
- Dynamic Kinetic Resolution : Use palladium catalysts to racemize intermediates and favor a single enantiomer .
- Crystallization-Induced Asymmetric Transformation : Recrystallize diastereomeric salts (e.g., with tartaric acid) to isolate the desired isomer .
Q. How does this compound interact with biological targets in drug discovery?
- Mechanistic Probes : The benzyl(methyl)amino group mimics natural amine-containing substrates, enabling competitive inhibition studies with enzymes like monoamine oxidases .
- Prodrug Design : The tert-butyl ester can be hydrolyzed in vivo to release active carboxylic acids, enhancing pharmacokinetic profiles .
- Structure-Activity Relationship (SAR) : Modify the benzyl substituent (e.g., electron-withdrawing groups) to assess binding affinity via SPR or ITC assays .
Q. What computational methods predict the reactivity of this compound in complex reactions?
- DFT Calculations : Model transition states for ester hydrolysis or nucleophilic attacks using software like Gaussian .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., receptors) to prioritize derivatives for synthesis .
- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates to guide synthetic planning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
